- Transformations of the 2,7-Seco Aspidosperma Alkaloid Leuconolam, Structure Revision of epi-Leuconolam, and Partial Syntheses of Leuconoxine and Leuconodines A and FJournal of Natural Products, 2014, 77(2), 327-338,
Cas no 93710-27-1 (Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-)
![Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- structure](https://it.kuujia.com/scimg/cas/93710-27-1x500.png)
93710-27-1 structure
Nome del prodotto:Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-
Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-
- Leuconolam
- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hyd...
- (8aR,12aS,14bS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione
- [ "" ]
- (8aR,12aS,14aS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione (ACI)
- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione, 8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, stereoisomer (ZCI)
- (-)-Leuconolam
- DTXSID80918194
- AKOS040761980
- 8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino(8,1-ef)(1)benzazonine-6,13-(5H,9H)-dione
- B2703-156290
- Indolizino(8,1-ef)(1)benzazonine-6,13(5H,9H)-dione, 8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, stereoisomer
- 12-Ethyl-19-hydroxy-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(18),2,4,6-tetraene-9,17-dione
- 93710-27-1
- Leuconolam sesquihydrate
- 3a-Ethyl-6,14a-dihydroxy-2,3,3a,4,5,14a-hexahydroindolizino[8,1-ef][1]benzazonin-13(1H)-onato
- 12-ETHYL-19-HYDROXY-8,16-DIAZATETRACYCLO[10.6.1.0(2),?.0(1)?,(1)?]NONADECA-1(18),2,4,6-TETRAENE-9,17-DIONE
-
- Inchi: 1S/C19H22N2O3/c1-2-18-9-5-11-21-17(23)12-14(19(18,21)24)13-6-3-4-7-15(13)20-16(22)8-10-18/h3-4,6-7,12,24H,2,5,8-11H2,1H3,(H,20,22)
- Chiave InChI: OXDBJKLQCGAPQX-UHFFFAOYSA-N
- Sorrisi: O=C1N2C3(C(CCC2)(CC)CCC(=O)NC2C(=CC=CC=2)C3=C1)O
Proprietà calcolate
- Massa esatta: 326.16300
- Massa monoisotopica: 326.16304257g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 24
- Conta legami ruotabili: 1
- Complessità: 601
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 69.6Ų
Proprietà sperimentali
- Colore/forma: Powder
- PSA: 69.64000
- LogP: 2.59920
Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4430-1 mL * 10 mM (in DMSO) |
Leuconolam |
93710-27-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
TargetMol Chemicals | TN4430-5 mg |
Leuconolam |
93710-27-1 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
TargetMol Chemicals | TN4430-5mg |
Leuconolam |
93710-27-1 | 5mg |
¥ 4040 | 2024-07-20 | ||
A2B Chem LLC | AH93572-5mg |
Leuconolam |
93710-27-1 | 97.0% | 5mg |
$719.00 | 2024-07-18 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4430-1 mg |
Leuconolam |
93710-27-1 | 1mg |
¥2435.00 | 2022-02-28 | ||
A2B Chem LLC | AH93572-1mg |
Leuconolam |
93710-27-1 | 97 | 1mg |
$599.00 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L94290-5mg |
Leuconolam |
93710-27-1 | 5mg |
¥4800.0 | 2022-04-27 | ||
TargetMol Chemicals | TN4430-1 ml * 10 mm |
Leuconolam |
93710-27-1 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 |
Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Tetraethylammonium chloride Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Progress in total syntheses of Leuconolam-Leuconoxine-Mersicarpine alkaloidsYouji Huaxue, 2016, 36(7), 1447-1464,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Selective syntheses of leuconolam, leuconoxine, and mersicarpine alkaloids from a common intermediate through regiocontrolled cyclizations by Staudinger reactionsOrganic Chemistry Frontiers, 2015, 2(3), 236-240,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Generation of acyclic chiral building blocks containing a quaternary stereocenter. Formal synthesis of alkaloids of the leuconolam-leuconoxine-mersicarpine groupTetrahedron, 2020, 76(51),,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, rt
Riferimento
- Synthesis of leuconoxine, leuconodine B, and rhazinilam by transformation of melodinine E via 6-hydro-21-dehydroxyleuconolamTetrahedron, 2021, 79,,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- The Diaza[5.5.6.6]fenestrane Skeleton-Synthesis of Leuconoxine AlkaloidsChemistry - A European Journal, 2016, 22(11), 3600-3610,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran , Water ; 2.5 h, 40 °C
Riferimento
- Total Syntheses of (-)-Mersicarpine, (-)-Scholarisine G, (+)-Melodinine E, (-)-Leuconoxine, (-)-Leuconolam, (-)-Leuconodine A, (+)-Leuconodine F, and (-)-Leuconodine C: Self-Induced Diastereomeric Anisochronism (SIDA) Phenomenon for Scholarisine G and Leuconodines A and CJournal of the American Chemical Society, 2015, 137(20), 6712-6724,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran , Water ; 2.5 h, 40 °C
Riferimento
- Enantioselective Total Syntheses of Leuconolam-Leuconoxine-Mersicarpine Group Monoterpene Indole AlkaloidsJournal of the American Chemical Society, 2013, 135(51), 19127-19130,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 16 h, 18 °C
Riferimento
- Enantioselective total syntheses of the alkaloids (-)-rhazinal, (-)-rhazinilam, (-)-leuconolam and (+)-epi-leuconolamARKIVOC (Gainesville, 2006, (3), 163-174,
Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Raw materials
Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Preparation Products
- 6,7-Dehydroleuconoxine (1207530-25-3)
- rel-(8aR,12aS,14aS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione (1443338-01-9)
- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- (93710-27-1)
Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Letteratura correlata
-
1. Back matter
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
93710-27-1 (Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-) Prodotti correlati
- 1361913-22-5(5-Chloro-2-(2,4-dichlorophenyl)pyridine-3-acetic acid)
- 2229278-53-7(2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propanoic acid)
- 1041389-28-9(Nelfinavir sulfoxide)
- 1268035-72-8(2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine)
- 112447-74-2(1H-Indole-4,5-dicarboxylic acid, dimethyl ester)
- 923170-49-4(3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide)
- 15197-75-8(3-(Pyridin-2-yl)propanoic acid)
- 1805542-49-7(Methyl 4-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine-2-carboxylate)
- 496908-93-1({5-azaspiro2.4heptan-7-yl}methanamine)
- 2331259-78-8((1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
